BenchChemオンラインストアへようこそ!

1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Lipophilicity Permeability Metabolic Stability

This polysubstituted pyrazolo[3,4-b]pyridine building block combines a 1-tert-butyl group for enhanced lipophilicity and metabolic stability, a 6-chloro handle for SNAr or cross-coupling diversification, and a 3-methyl group for ATP-binding site complementarity. The 5-carboxylic acid enables amide library synthesis or DEL immobilization. Avoid generic analogs: each substituent is critical for SAR. Request a quote for high-purity research material.

Molecular Formula C12H14ClN3O2
Molecular Weight 267.71
CAS No. 1181393-89-4
Cat. No. B2915332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
CAS1181393-89-4
Molecular FormulaC12H14ClN3O2
Molecular Weight267.71
Structural Identifiers
SMILESCC1=NN(C2=NC(=C(C=C12)C(=O)O)Cl)C(C)(C)C
InChIInChI=1S/C12H14ClN3O2/c1-6-7-5-8(11(17)18)9(13)14-10(7)16(15-6)12(2,3)4/h5H,1-4H3,(H,17,18)
InChIKeyLQMDNXGCAQSVGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-tert-Butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1181393-89-4): Strategic Sourcing for Pyrazolopyridine-Based Drug Discovery


1-tert-Butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS 1181393-89-4) is a polysubstituted, fused-ring heterocyclic building block belonging to the 1H-pyrazolo[3,4-b]pyridine family [1]. The scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported as potent inhibitors of glycogen synthase kinase-3 (GSK-3) [2], nicotinamide phosphoribosyltransferase (NAMPT) [3], and tropomyosin receptor kinases (TRK) [4]. This particular congener combines a 1-tert-butyl group, a 6-chloro substituent, a 3-methyl group, and a 5-carboxylic acid handle—a substitution pattern that distinguishes it from commonly cataloged intermediates and positions it as a versatile late-stage diversification precursor.

Why 1-tert-Butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid Cannot Be Replaced by Simpler Pyrazolopyridine Analogs


Generic substitution with core-unsubstituted or mono-substituted pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives is inadvisable. The 1-tert-butyl group enhances lipophilicity (predicted logP shift of approximately +1.5 to +2.0 relative to the N–H or N–methyl analogs [1]) and blocks metabolic N-dealkylation, improving metabolic stability. The 6-chloro substituent provides both a steric directing group and a synthetic handle for SNAr or cross-coupling diversification, while the 3-methyl group fills a lipophilic pocket in kinase ATP-binding sites [2]. Simultaneous absence of any single substituent alters both the physicochemical profile and the vector of library enumeration, leading to non-overlapping structure–activity relationships (SAR). Thus, each substituent contributes additively to the compound's differentiated fitness as a medicinal chemistry starting point.

Quantitative Differentiation Evidence for 1-tert-Butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid


Predicted Physicochemical Differentiation: 1-tert-Butyl vs. 1-H and 1-Methyl Analogs

The 1-tert-butyl group confers a significant increase in predicted lipophilicity. For closely related pyrazolo[3,4-b]pyridine-1-carboxylate analogs, the computed XLogP3 increases from approximately 1.4 (1-H analog) to 2.5–3.0 (1-tert-butyl analog), representing a ΔlogP of +1.1 to +1.6 [1]. This shift is associated with improved passive membrane permeability, a desirable property for intracellular target engagement.

Lipophilicity Permeability Metabolic Stability

Synthetic Utility Differentiation: 6-Chloro as a Multi-Purpose Diversification Handle

The 6-chloro substituent enables late-stage functionalization via nucleophilic aromatic substitution (SNAr) with amines or Pd-catalyzed cross-coupling, as validated in a study where 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile was successfully reacted with aliphatic amines to yield 6-amino derivatives [1]. In contrast, the 6-unsubstituted analog (e.g., 1-tert-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, CAS 1118788-02-5) lacks this orthogonal exit vector, limiting diversification to the carboxylic acid alone.

Cross-Coupling SNAr Library Synthesis

Structural Pre-organization for Kinase ATP-Binding Site: 3-Methyl vs. 3-H Congener

In the GSK-3 inhibitor series, the 3-methyl substituent occupies a small lipophilic sub-pocket, contributing to potency. The unsubstituted (3-H) analog shows significantly reduced GSK-3 inhibition. For the 6-aryl-pyrazolo[3,4-b]pyridine series, the 3-methyl-bearing core achieved single-digit nanomolar GSK-3 IC50 values, whereas analogs lacking the 3-methyl group were inactive or weakly active [1]. This SAR trend strongly supports the importance of the 3-methyl group in target engagement, providing a structural rationale for selecting the 3-methyl-substituted compound for kinase inhibitor programs.

Kinase Inhibition ATP-Binding Pocket GSK-3

Pharmacokinetic Differentiation: 1-tert-Butyl Protection Against N-Dealkylation

The 1-tert-butyl group on the pyrazole nitrogen is resistant to cytochrome P450-mediated oxidative N-dealkylation, a common metabolic liability of N-alkyl pyrazolopyridines. In contrast, N-methyl or N-ethyl congeners can undergo rapid N-dealkylation, reducing half-life and systemic exposure. For example, the structure-activity relationship analysis of 1H-pyrazolo[3,4-b]pyridine-based NAMPT inhibitors led to the selection of 1-substituted analogs containing branched alkyl groups to improve metabolic stability relative to linear N-alkyl derivatives [1]. While direct half-life data for this specific compound is not available, the well-established metabolic stability benefit of N-tert-butyl over N-methyl or N-ethyl in heterocyclic scaffolds supports the anticipated pharmacokinetic advantage [2].

Metabolic Stability CYP450 N-Dealkylation

Optimal Deployment Scenarios for 1-tert-Butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid


Parallel Amide Library Synthesis for Kinase Inhibitor Hit-Finding

The 5-carboxylic acid is activated (e.g., as an acid chloride or with HATU/DIPEA) and reacted with diverse amine sets to generate a focused library of tertiary amides, mirroring the strategy used for NAMPT inhibitor discovery where 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid was elaborated to potent NAMPT inhibitors with nanomolar antiproliferative activity [1]. The 6-chloro and 3-methyl substituents pre-organize the scaffold for ATP-binding site complementarity.

Sequential Dual Diversification: SNAr at C6 Followed by Amide Coupling at C5

The 6-chloro group is first displaced with a primary or secondary amine under SNAr conditions (validated on closely related 6-chloro-pyrazolo[3,4-b]pyridine-5-carbonitrile [2]), generating a 6-amino intermediate. Subsequent amide coupling at the 5-carboxylic acid yields a two-dimensional array of products, each varying at both the C6-amino and C5-amide vectors. This sequential protocol increases library diversity by a factor equal to the product of the two building-block sets.

Late-Stage Functionalization via Pd-Catalyzed Cross-Coupling at C6

The 6-chloro substituent serves as a handle for Suzuki, Buchwald-Hartwig, or Negishi coupling, enabling the introduction of aryl, heteroaryl, or amino groups at a late synthetic stage. This parallels the 6-aryl substitution strategy that delivered potent GSK-3 inhibitors [3]. The tert-butyl group remains inert under these coupling conditions, preserving the N1 protecting group for subsequent orthogonal deprotection or retention as a lipophilic anchor.

Metabolically Stable Fragment for FBDD and DNA-Encoded Library (DEL) Synthesis

As a carboxylic acid-functionalized fragment with inherent metabolic stability conferred by the N-tert-butyl group [4], this compound is suitable for immobilization on DEL resins (via the carboxylic acid) or for fragment-based screening. The balanced substitution pattern (one H-bond donor, multiple H-bond acceptors, moderate lipophilicity) aligns with Rule-of-Three guidelines for fragment libraries [5].

Quote Request

Request a Quote for 1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.